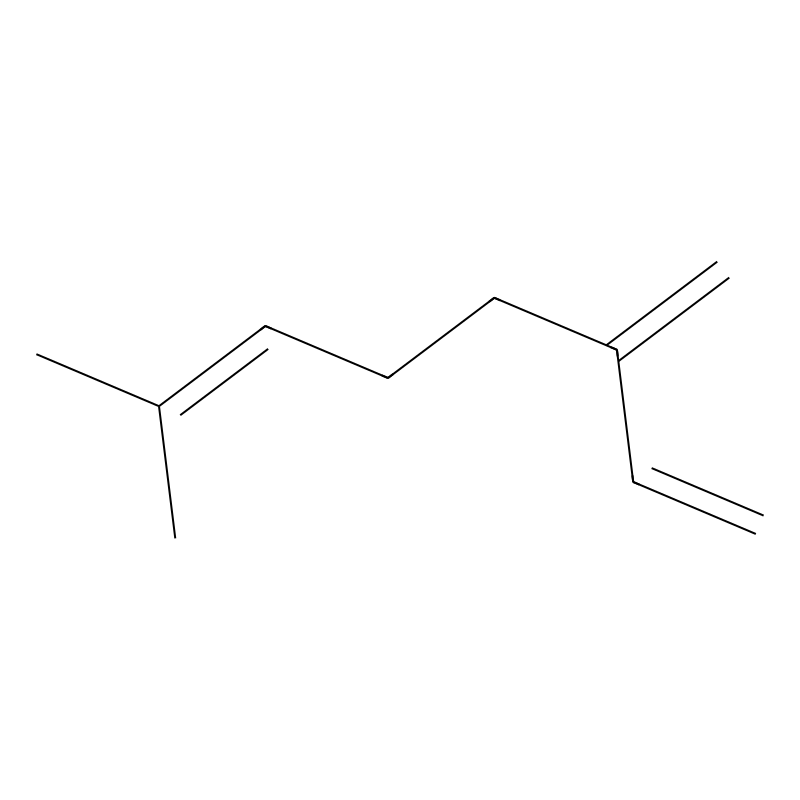

Myrcene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol and benzene

Soluble in oxygenated and chlorinated solvents.

In water, 5.60 mg/L at 25 °C

In water, 4.09 mg/L at 25 °C

0.0056 mg/mL at 25 °C

Insoluble in water; soluble in oils

Soluble (in ethanol)

Synonyms

Canonical SMILES

β-Myrcene (CAS 123-35-3) is a highly reactive, acyclic monoterpene characterized by a conjugated diene system and a bulky 4-methyl-3-pentenyl pendant group. In industrial procurement, it is primarily sourced as a critical chemical intermediate rather than a direct solvent or fragrance. Its conjugated diene structure makes it exceptionally valuable as a bio-based monomer for anionic and coordination polymerization, as well as a direct precursor for Diels-Alder cycloadditions and hydrohalogenation reactions. Consequently, myrcene serves as the foundational building block for synthesizing high-volume flavor and fragrance compounds (such as linalool, geraniol, and L-menthol) and is increasingly procured for formulating sustainable elastomers and bio-based resins[1].

Buyers seeking bio-based solvents or intermediates often evaluate cyclic terpenes like limonene or β-pinene as generic substitutes for myrcene. However, these substitutions fail in advanced synthesis and polymerization workflows due to fundamental structural differences. Limonene possesses isolated double bonds and completely lacks the conjugated diene necessary to undergo Diels-Alder cycloadditions or anionic polymerization [1]. Meanwhile, β-pinene is merely the upstream precursor to myrcene; utilizing it for linalool or elastomer synthesis requires an energy-intensive pyrolysis step at approximately 400 °C, which inherently limits yields to 75-85% due to the formation of unwanted byproducts [2]. Thus, procuring myrcene directly is mandatory for processes requiring immediate conjugated diene reactivity.

Low-Temperature Elastomer Performance via Anionic Polymerization

Myrcene can be polymerized via anionic or coordination mechanisms to yield bio-based elastomers. When compared to standard petrochemical isoprene, poly(1,4-trans myrcene) exhibits a lower glass transition temperature (Tg = -69.5 °C) than poly(1,4-trans isoprene) (Tg = -67 °C) [1]. Furthermore, the introduction of myrcene's bulky pendant groups prevents crystallization at low temperatures, a critical advantage over conventional polydienes [1].

| Evidence Dimension | Glass transition temperature (Tg) |

| Target Compound Data | -69.5 °C (poly(1,4-trans myrcene)) |

| Comparator Or Baseline | -67 °C (poly(1,4-trans isoprene)) |

| Quantified Difference | 2.5 °C lower Tg with suppressed low-temperature crystallization |

| Conditions | Stereoselective coordination/anionic polymerization |

Justifies the procurement of myrcene as a bio-based monomer for manufacturing specialized low-temperature resistant rubbers and sustainable elastomers.

Facile Diels-Alder Cycloaddition for Bio-based Resins

The conjugated diene of myrcene enables rapid Diels-Alder reactions with dienophiles such as maleic anhydride, achieving >90% yields of 4-(4-methyl-3-pentenyl)-4-cyclohexene-1,2-dicarboxylic anhydride under mild heating (e.g., 60 °C with catalysts or 100 °C neat)[1]. In contrast, in-class cyclic terpenes like limonene feature isolated double bonds and cannot undergo Diels-Alder cycloaddition without prior, harsh acid-catalyzed isomerization to α-terpinene [2].

| Evidence Dimension | Diels-Alder reactivity with maleic anhydride |

| Target Compound Data | >90% yield of cycloadduct |

| Comparator Or Baseline | Limonene (0% yield, unreactive without prior isomerization) |

| Quantified Difference | Absolute reactivity vs. non-reactivity in standard Diels-Alder conditions |

| Conditions | Reaction with maleic anhydride (60-100 °C) |

Essential for buyers formulating bio-based epoxy curing agents, polyester resins, or surfactants where a conjugated diene is strictly required.

Direct Precursor Suitability for Linalool Synthesis

Myrcene is the direct starting material for industrial linalool synthesis via hydrohalogenation, which yields geranyl, neryl, and linalyl chlorides that are subsequently hydrolyzed [1]. Substituting myrcene with its upstream precursor, β-pinene, requires an initial pyrolysis step at 400 °C. This thermal conversion limits the industrial yield of myrcene to 75-85%, with the remaining 15-25% lost to side reactions forming limonene and 1,8-p-menthadiene [2].

| Evidence Dimension | Direct synthesis steps and yield loss to linalyl chlorides |

| Target Compound Data | 1 step (direct hydrohalogenation, no pyrolysis required) |

| Comparator Or Baseline | β-pinene (requires prior pyrolysis at 400 °C, 15-25% yield loss) |

| Quantified Difference | Eliminates a high-temperature pyrolysis step and avoids 15-25% byproduct loss |

| Conditions | Industrial hydrohalogenation workflow |

Procuring high-purity myrcene directly bypasses the energy-intensive and yield-reducing pyrolysis of β-pinene in flavor and fragrance intermediate manufacturing.

Bio-based Low-Temperature Elastomers

Driven by its ability to form polymers with a Tg of -69.5 °C and suppress low-temperature crystallization, myrcene is an ideal bio-based monomer substitute for isoprene in the production of specialized cold-resistant rubbers and tire elastomers [1].

Bio-based Epoxy Curing Agents and Polyesters

Leveraging its highly reactive conjugated diene, myrcene is utilized in Diels-Alder cycloadditions with maleic anhydride or itaconic acid to synthesize bio-based anhydrides. These adducts serve as sustainable curing agents for epoxy resins and building blocks for photocurable 3D printing polyesters [2].

Industrial Synthesis of Linalool and L-Menthol

As a direct precursor that avoids the 15-25% yield loss associated with β-pinene pyrolysis, myrcene is the preferred starting material for the large-scale industrial synthesis of high-value fragrance and flavor compounds, including linalool, geraniol, and L-menthol[3].

References

- [1] Loughmari, S. et al. 'Synthesis of myrcene - isoprene copolymer.' Arkivoc 2023, (viii) 202312045.

- [2] Fu-hou, L. 'Study on Diels-Alder Reaction between β-Myrcene and Maleic Anhydride Catalyzed by SO_4~(2-)/TiO_2-ZrO_2 Solid Superacid.' Chemistry and Industry of Forest Products, 2007.

- [3] ScenTree. 'Linalool (CAS N° 78-70-6).'

Purity

Physical Description

Liquid

Yellow liquid with a pleasant odor; [Hawley]

Colourless or very pale straw-coloured mobile liquid; sweet balsamic aroma

Color/Form

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

167 °C

166.00 to 167.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Density

Density: 0.7959 at 25 °C/25 °C; max absorption (isooctane): 224.5 nm /alpha-Myrcene/

0.789-0.793

LogP

4.17

log Kow = 4.33

Odor

Terpene odo

Decomposition

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H226 (99.71%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (98.82%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (84.32%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (14.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.01 [mmHg]

2.09 mm Hg at 25 °C

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

1,6-Octadiene, 7-methyl-3-methylene-: ACTIVE

A triply unsaturated aliphatic hydrocarbon found in oil of bay, verbena, hops, and others

FLAVORS USEFUL IN CITRUS IMITATIONS, FRUIT BLENDS.

REPELLENCY OF MONOTERPENE & RESIN VAPORS FOR THE FIR ENGRAVER BEETLE, SCOLYTUS VENTRALIS, DECREASED IN THE FOLLOWING ORDER: LIMONENE, DELTA3-CARENE, ALPHA-PINENE, MYRCENE, BETA-PINENE, PREFORMED RESIN, CAMPHENE, & TRICYCLENE.

ADDITION OF MYRCENE TO MIXTURE OF FRASS COMPONENTS ISOLATED FROM THE FEMALE BOLL WEEVIL IMPROVED THE ATTRACTION RESPONSE BY MALES.

For more General Manufacturing Information (Complete) data for MYRCENE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

THE COMPOSITION OF A USSR PEPPERMINT OIL CONTAINING 0.1% MYRCENE WAS CONFIRMED BY A COMBINATION GAS CHROMATOGRAPHY-MASS SPECTROSCOPIC METHOD.

MYRCENE WAS DETERMINED IN PINE OILS.

Storage Conditions

Interactions

The leafy parts of thyme and its essential oil have been used in foods for the flavor, aroma and preservation and also in folk medicines. The aim of the current study was to determine the components of Thymus vulgaris L essential oil and to evaluate the protective effects of this oil against aflatoxin-induce oxidative stress in rats. Thirty six mature male Sprague-Dawley were divided into six treatment groups and treated for 2 weeks as follows: control group; the groups treated orally with low and high doses of T. vulgaris oil (5 and 7.5 mg/kg b.w.); the group fed AFs-contaminated diet (2.5 mg/kg diet) and the groups fed AFs-contaminated diet and treated orally with the oil at the two tested doses. Blood and tissue samples were collected at the end of treatment period for biochemical study and histological examination. The results indicated that the oil contains Carvarcrol (45 mg/g), Thymol (24.7 mg/g), beta-Phellandrene (9.7 mg/g), Linalool (4.1 mg/g), Humuline (3.1 mg/g), alpha-Phellandrene (2.3 mg/g) and Myrcene (2.1 mg/g). However, alpha and beta-pinene, Myrcene, alpha-thyjone, Tricyclene, 1, 8-cineole, and beta-sabinene were found in lower concentrations. Treatment with AFs alone disturbs lipid profile in serum, decreases Total antioxidant capacity, increase creatinine, uric acid and nitric oxide in serum and lipid peroxidation in liver and kidney accompanied with a sever histological changes in the liver tissues. The oil alone at the two tested doses did not induce any significant changes in the biochemical parameters or the histological picture. The combined treatment showed significant improvements in all tested parameters and histological pictures in the liver tissues. Moreover, this improvement was more pronounced in the group received the high dose of the oil. It could be concluded that the essential oil of T. vulgaris has a potential antioxidant activity and a protective effect against AFs toxicity and this protection was dose dependent.

Dates

2. Terry I, Walter GH, Moore C, Roemer R, Hull C. Odor-mediated push-pull pollination in cycads. Science. 2007 Oct 5;318(5847):70. doi: 10.1126/science.1145147. PMID: 17916726.

3. Blanch JS, Peñuelas J, Llusià J. Sensitivity of terpene emissions to drought and fertilization in terpene-storing Pinus halepensis and non-storing Quercus ilex. Physiol Plant. 2007 Oct;131(2):211-25. doi: 10.1111/j.1399-3054.2007.00944.x. PMID: 18251893.